molecular formula C15H16N4O2S B2712797 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1421472-50-5

4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2712797
CAS RN: 1421472-50-5
M. Wt: 316.38
InChI Key: SEIJNJLXKACUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The compound , due to its structural complexity, participates in various chemical reactions leading to the synthesis of novel heterocyclic compounds with potential biological activities. For example, research demonstrates its involvement in the creation of thiazolo[5,4-d]pyrimidines, showcasing its utility in generating molecules with molluscicidal properties, hinting at potential applications in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).

Isoxazole Synthesis

A study highlights the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, illustrating the compound's role in isoxazole-related chemical processes. This synthesis pathway points towards its application in developing diverse organic molecules, potentially leading to new drug discoveries (Martins et al., 2002).

Anticancer and Anti-inflammatory Agents

The synthetic versatility of this compound extends to its use in producing novel pyrazolopyrimidines derivatives, serving as anticancer and anti-5-lipoxygenase agents. These findings suggest its potential in the development of therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues derived from this compound have shown activity as inhibitors of Mycobacterium tuberculosis GyrB, highlighting its potential in tuberculosis treatment strategies. This research underlines the compound's role in addressing global health challenges like tuberculosis (Jeankumar et al., 2013).

Cellular Permeability of DNA-binding Agents

Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides reveal the influence of size and linker effects, with implications for the design of more effective gene regulation therapies. This area of research demonstrates the compound's relevance in gene therapy and molecular biology (Liu & Kodadek, 2009).

properties

IUPAC Name

4-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-9-12(21-18-10)5-6-16-14(20)13-11(2)17-15(22-13)19-7-3-4-8-19/h3-4,7-9H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIJNJLXKACUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=C(N=C(S2)N3C=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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